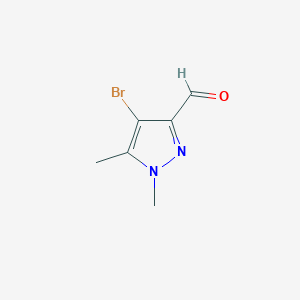

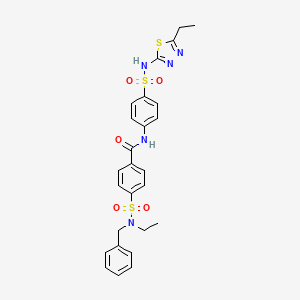

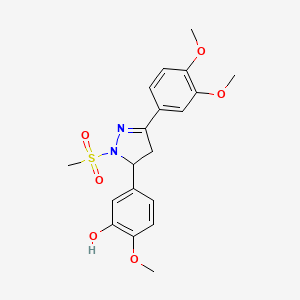

![molecular formula C15H11ClN2OS2 B2955313 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 879843-54-6](/img/structure/B2955313.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as CBTA, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CBTA is a thiazole-based compound that has shown promising results in various studies.

Scientific Research Applications

Synthetic Routes and Building Blocks

Research demonstrates the use of related compounds as electrophilic building blocks for synthesizing fused thiazolo[3,2-a]pyrimidinones. These compounds serve as key intermediates in forming ring-annulated products with potential biological activities, showcasing a synthetic route that leverages the electrophilic properties of chloroacetamide derivatives for ring formation (Janardhan et al., 2014).

Anticancer Agents

There is significant interest in developing compounds with anticancer properties. For instance, derivatives synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited selective cytotoxicity against lung adenocarcinoma cells. These compounds highlight the therapeutic potential of thiazole derivatives in cancer treatment, with specific derivatives showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).

Anticonvulsant Activity

Research into N-substituted benzothiazole-2-yl acetamide derivatives has shown promising anticonvulsant activities. These studies involve the design, synthesis, and evaluation of such compounds, exploring their potential as anticonvulsant agents through various biological assays. The findings indicate that specific chlorobenzo[d]thiazol derivatives can serve as effective compounds for seizure management, with some showing significant efficacy in animal models (Nath et al., 2021).

Antimicrobial and Antifungal Activities

Compounds incorporating the thiazole moiety, similar to N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, have been evaluated for their antimicrobial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents capable of combating resistant bacterial and fungal strains. The research reveals that specific thiazole derivatives possess potent antimicrobial properties, underscoring their potential application in developing new therapeutic agents (Saravanan et al., 2010).

Optoelectronic and Material Sciences

Investigations into the optoelectronic properties of thiazole-based compounds, including those related to N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, have highlighted their potential in materials science. These studies focus on the synthesis and characterization of novel compounds for applications in dye-sensitized solar cells, demonstrating their efficiency in light harvesting and energy conversion. Such research paves the way for the development of new materials for photovoltaic applications, emphasizing the versatility of thiazole derivatives in the field of renewable energy (Camurlu & Guven, 2015).

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIQFOZJBRHPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

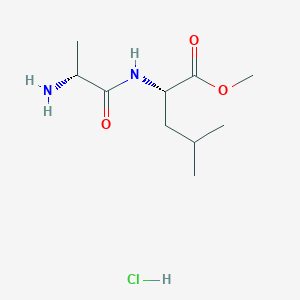

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)

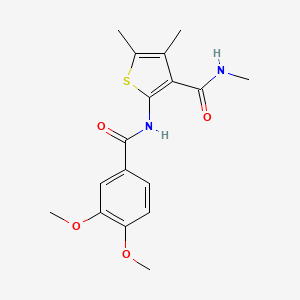

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)

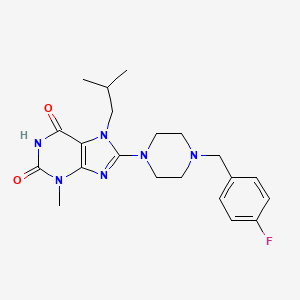

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2955245.png)